1-(benzylsulfonyl)-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carboxamides
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves several steps. The primary synthetic route includes the reaction of 2,4-dimethylpentan-3-ylamine with 1-phenylmethanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and immune responses .
Comparison with Similar Compounds
N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- 2-chloro-N-(2,4-dimethylpentan-3-yl)benzamide
- 2-iodo-N-(2,4-dimethylpentan-3-yl)benzamide These compounds share structural similarities but differ in their chemical properties and potential applications. The uniqueness of N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities .
Properties
Molecular Formula |
C20H32N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H32N2O3S/c1-15(2)19(16(3)4)21-20(23)18-11-8-12-22(13-18)26(24,25)14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14H2,1-4H3,(H,21,23) |
InChI Key |
RKEYIAMWDGXHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.